4,7-Dichloroquinazoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49795. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

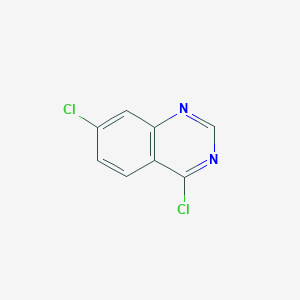

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,7-dichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPHWQSGEWRZOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287235 | |

| Record name | 4,7-Dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2148-57-4 | |

| Record name | 2148-57-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-Dichloroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4,7-Dichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4,7-dichloroquinazoline. The information is curated for researchers, scientists, and professionals involved in drug development who require a thorough understanding of this compound's characteristics. This document presents quantitative data in structured tables, details relevant experimental methodologies, and includes visualizations of a key signaling pathway and an experimental workflow to facilitate a deeper understanding.

Core Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C₈H₄Cl₂N₂.[1] Its properties are foundational to its application in medicinal chemistry, particularly as a scaffold for the synthesis of kinase inhibitors.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some properties have been experimentally determined, others are based on computational predictions.

| Property | Value | Data Type | Reference |

| Molecular Formula | C₈H₄Cl₂N₂ | - | [1] |

| Molecular Weight | 199.04 g/mol | Calculated | [1] |

| Melting Point | 135-136 °C | Experimental | [2] |

| Boiling Point | 317.6 ± 22.0 °C | Predicted | [2] |

| Density | 1.486 ± 0.06 g/cm³ | Predicted | [2] |

| pKa | 0.12 ± 0.30 | Predicted | [2] |

| logP | 2.9366 | Predicted | [1] |

| Solubility | May be soluble in DMSO, Ethanol, or DMF.[3] | Qualitative | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination and verification of physicochemical properties. The following sections outline standardized methodologies for key experiments.

Synthesis of this compound

A common synthetic route to this compound involves the chlorination of 7-chloro-4(3H)-quinazolinone.[4]

Procedure:

-

Dissolve 7-chloro-3H-quinazolin-4-one (0.858 mmol) in phosphorus oxychloride (POCl₃, 1 mL) in a sealed screw-cap vial.[4]

-

Heat the reaction mixture in an oil bath at 100 °C for 3 hours.[4]

-

After the reaction is complete, concentrate the resulting solution under vacuum.[4]

-

To remove residual phosphorus trichloride, perform azeotropic distillation with toluene three times.[4]

-

The final product, this compound, is obtained as a solid.[4] Mass spectrometry can be used to confirm the product, with an expected m/z of 199.0 ([M+H]⁺).[4]

Determination of Melting Point

The melting point is a critical indicator of a compound's purity.[5]

Apparatus: Mel-Temp apparatus or Thiele tube.[5]

Procedure:

-

Introduce a small, dry sample of the crystalline solid into a capillary tube.[5]

-

Place the capillary tube in the heating apparatus.[5]

-

Heat the sample slowly, at a rate of approximately 2 °C per minute, to ensure accurate measurement.[5]

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting). This range is the melting point.[5] For pure compounds, this range is typically narrow (0.5-1.0 °C).[5]

Determination of Aqueous Solubility

Solubility is a key parameter influencing a drug's bioavailability.

Procedure:

-

Add a known excess amount of the solid compound to a known volume of water at a specific temperature.[6]

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the solution by filtration or centrifugation.

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The determined concentration represents the equilibrium solubility of the compound at that temperature.

Determination of pKa (Acid Dissociation Constant)

The pKa value provides insight into the ionization state of a molecule at different pH values. Potentiometric titration is a common method for its determination.[7]

Procedure:

-

Prepare a solution of the compound with a known concentration in a suitable solvent (e.g., water or a co-solvent system).[7]

-

Calibrate a pH meter using standard buffer solutions.[7]

-

Incrementally add a standardized solution of a strong acid or base while continuously monitoring and recording the pH of the solution.

-

Plot the pH of the solution against the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.[8]

Determination of logP (Partition Coefficient)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[9] The shake-flask method is the traditional approach.[10]

Procedure:

-

Prepare mutually saturated solutions of n-octanol and water.[10]

-

Dissolve a known amount of the compound in one of the phases (typically the aqueous phase).[10]

-

Mix the aqueous and n-octanol phases in a separatory funnel and shake vigorously to allow for partitioning of the compound between the two immiscible layers.[10]

-

Allow the two phases to separate completely.

-

Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., HPLC).[10]

-

Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[9]

-

The logP is the logarithm of the partition coefficient.[9]

Signaling Pathway and Experimental Workflow Visualizations

Quinazoline derivatives are known to function as tyrosine kinase inhibitors (TKIs), which are a class of targeted cancer therapies.[4][11][12] They typically exert their effect by competing with ATP for the binding site on the kinase domain of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[4][13] This inhibition blocks the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[5]

Caption: General mechanism of a Tyrosine Kinase Inhibitor targeting the EGFR pathway.

The following diagram illustrates a generalized workflow for the experimental determination of the partition coefficient (logP) using the shake-flask method followed by HPLC analysis.

Caption: Experimental workflow for logP determination via the shake-flask method.

References

- 1. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. This compound | Others 15 | 2148-57-4 | Invivochem [invivochem.com]

- 4. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. agilent.com [agilent.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Tyrosine kinase inhibitors (TKIs) for CML | Macmillan Cancer Support [macmillan.org.uk]

- 12. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Targeted Therapy with Tyrosine Kinase Inhibitors [uspharmacist.com]

An In-depth Spectroscopic and Synthetic Analysis of 4,7-Dichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the available spectroscopic data and synthetic methodologies for 4,7-dichloroquinazoline. Despite its significance as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, comprehensive, publicly available spectroscopic data for this compound is notably scarce. This is likely due to its role as a reactive intermediate, which is often synthesized and used in subsequent reactions without full isolation and characterization.

This guide presents the available mass spectrometry data for this compound, a detailed experimental protocol for its synthesis, and, for comparative purposes, a comprehensive spectroscopic analysis of the closely related and fully characterized compound, 4,7-dichloro-6-nitroquinazoline. Additionally, a general overview of the role of the quinazoline scaffold in inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway is provided, a common target for quinazoline-based therapeutics.

Spectroscopic Data Analysis

Mass Spectrometry (MS) of this compound

The mass spectrum of this compound has been reported with a mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺.[1]

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Observed m/z | 199.0 [M+H]⁺ |

| Molecular Formula | C₈H₄Cl₂N₂ |

| Molecular Weight | 199.04 g/mol |

Spectroscopic Data of 4,7-Dichloro-6-nitroquinazoline (for comparison)

Due to the limited data on the parent compound, the spectroscopic data of the fully characterized derivative, 4,7-dichloro-6-nitroquinazoline, is presented here as a valuable reference.

The ¹H and ¹³C NMR spectra of 4,7-dichloro-6-nitroquinazoline were recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for 4,7-Dichloro-6-nitroquinazoline

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 9.18 | s |

| H-5 | 8.76 | s |

| H-8 | 8.30 | s |

Table 2: ¹³C NMR Spectroscopic Data for 4,7-Dichloro-6-nitroquinazoline

| Carbon | Chemical Shift (δ, ppm) |

| C-4 | 163.6 |

| C-2 | 156.9 |

| C-8a | 151.6 |

| C-6 | 147.5 |

| C-7 | 132.8 |

| C-8 | 132.2 |

| C-5 | 123.5 |

| C-4a | 122.1 |

The FT-IR spectrum of 4,7-dichloro-6-nitroquinazoline was recorded using a KBr pellet.

Table 3: FT-IR Spectroscopic Data for 4,7-Dichloro-6-nitroquinazoline

| Wavenumber (νₘₐₓ, cm⁻¹) | Assignment |

| 3089 | C-H stretch |

| 1726, 1645, 1610 | C=N stretch |

| 1546 | C=C stretch |

| 1527, 1323 | NO₂ stretch |

The mass spectrum of 4,7-dichloro-6-nitroquinazoline was obtained using ESI⁺ in methanol.

Table 4: Mass Spectrometry Data for 4,7-Dichloro-6-nitroquinazoline

| Parameter | Value |

| Ionization Mode | ESI⁺ |

| Observed m/z | 244.4 [M+H]⁺ |

| Molecular Formula | C₈H₃Cl₂N₃O₂ |

| Required m/z | 244.0 and 246.0 [M+H]⁺ |

Experimental Protocols

Synthesis of this compound

The following protocol describes the synthesis of this compound from 7-chloro-4(3H)-quinazolinone.[1]

Materials:

-

7-chloro-3H-quinazolin-4-one

-

Phosphorus oxychloride (POCl₃)

-

Toluene

Procedure:

-

Dissolve 7-chloro-3H-quinazolin-4-one (0.155 g, 0.85830 mmol) in 1 mL of phosphorus oxychloride (POCl₃) in a screw-cap vial.

-

Seal the vial and place it in an oil bath preheated to 100 °C.

-

Stir the reaction mixture for 3 hours at 100 °C.

-

After the reaction is complete, concentrate the resulting solution under vacuum.

-

Co-concentrate the residue with toluene three times to ensure the complete removal of residual phosphorus oxychloride.

-

The resulting product is this compound (0.162 g, 0.81391 mmol, 94.828% yield).

Characterization:

-

MS (ESI): m/z = 199.0 [M+H]⁺.[1]

General Protocol for NMR, IR, and MS Analysis of Quinazoline Derivatives

The following are general experimental methodologies for the spectroscopic analysis of quinazoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the quinazoline derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Use standard pulse programs for ¹H and ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for soluble compounds, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Instrumentation: Record the FT-IR spectrum using a Fourier-transform infrared spectrometer.

-

Data Acquisition: Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

Signaling Pathway Context: Quinazolines as EGFR Inhibitors

The quinazoline scaffold is a cornerstone in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical class of anti-cancer drugs.[2][3][4][5] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that promote cell proliferation, survival, and migration.[2] Dysregulation of the EGFR pathway is a common driver in many cancers.[2]

Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its phosphorylation and subsequent activation of downstream signaling pathways.

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline-based compounds.

The diagram above illustrates the binding of EGF to its receptor, leading to autophosphorylation and activation of downstream signaling pathways that drive cell proliferation. Quinazoline-based inhibitors, for which this compound serves as a key synthetic precursor, block this process by inhibiting the kinase activity of EGFR.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4,7-Dichloroquinazoline from 2-amino-4-chlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 4,7-dichloroquinazoline, a crucial intermediate in the development of various pharmacologically active molecules, starting from 2-amino-4-chlorobenzoic acid. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathway and experimental workflow.

Synthetic Strategy Overview

The synthesis of this compound from 2-amino-4-chlorobenzoic acid is typically achieved through a two-step process. The initial step involves the cyclocondensation of 2-amino-4-chlorobenzoic acid to form the intermediate, 7-chloro-4(3H)-quinazolinone. The subsequent step is the chlorination of this intermediate to yield the final product, this compound.

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 7-chloro-4(3H)-quinazolinone

This procedure is based on the well-established Niementowski quinazoline synthesis, involving the thermal condensation of an anthranilic acid derivative with formamide.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-chlorobenzoic acid (1.0 equivalent) and an excess of formamide (10-20 equivalents).

-

Heating: Heat the reaction mixture to 150-160°C. Maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-cold water while stirring.

-

Isolation: The precipitated solid product is collected by vacuum filtration.

-

Purification: Wash the crude product thoroughly with cold water to remove any residual formamide. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure 7-chloro-4(3H)-quinazolinone.

Step 2: Synthesis of this compound

This protocol details the chlorination of the quinazolinone intermediate using phosphorus oxychloride.

Protocol:

-

Reaction Setup: In a screw-cap vial or a suitable reaction flask, dissolve 7-chloro-4(3H)-quinazolinone (1.0 equivalent) in phosphorus oxychloride (POCl₃, approximately 5-10 equivalents).[1]

-

Heating: Seal the vessel and place it in a preheated oil bath at 100°C. Heat the reaction for 3 hours.[1]

-

Work-up: After the reaction is complete, cool the solution to room temperature. Carefully concentrate the solution under vacuum to remove the excess POCl₃.

-

Purification: To ensure complete removal of residual POCl₃, co-evaporate the residue with toluene three times.[1] The resulting solid is the desired product, this compound.

Quantitative Data Summary

The following tables summarize the typical quantitative data for the two-step synthesis. Note that yields can vary based on the specific reaction scale and conditions.

| Step 1: Cyclization | |

| Reactant | 2-amino-4-chlorobenzoic acid |

| Reagent | Formamide |

| Temperature | 150-160°C |

| Reaction Time | 2-4 hours |

| Product | 7-chloro-4(3H)-quinazolinone |

| Step 2: Chlorination | |

| Reactant | 7-chloro-4(3H)-quinazolinone |

| Reagent | Phosphorus oxychloride (POCl₃) |

| Temperature | 100°C |

| Reaction Time | 3 hours |

| Product | This compound |

| Reported Yield | ~95%[1] |

| Reported Characterization (MS) | m/z = 199.0 (M+H)⁺[1] |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from 2-amino-4-chlorobenzoic acid is a robust and efficient two-step process. By following the detailed protocols for cyclization and subsequent chlorination, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. Careful monitoring of reaction conditions and adherence to the outlined purification procedures are crucial for obtaining a high yield and purity of the final product.

References

The Synthesis of 4,7-Dichloroquinazoline: A Technical Guide to its Reaction Mechanism and Formation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation of 4,7-dichloroquinazoline, a crucial intermediate in the synthesis of various biologically active compounds. This document details the core reaction mechanism, presents quantitative data from various synthetic protocols, and offers detailed experimental methodologies.

Core Reaction Mechanism: Chlorination of 7-Chloro-4(3H)-quinazolinone

The most prevalent method for synthesizing this compound is through the chlorination of its precursor, 7-chloro-4(3H)-quinazolinone, also known as 7-chloro-4-hydroxyquinazoline. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

The reaction proceeds via a two-stage mechanism. The initial step involves the phosphorylation of the hydroxyl group at the 4-position of the quinazolinone ring by the chlorinating agent. This is followed by a nucleophilic attack of a chloride ion, which displaces the phosphate group, yielding the final this compound product.

Below is a DOT language script illustrating the detailed reaction mechanism.

Caption: Reaction mechanism for the formation of this compound.

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of this compound, providing a comparative overview of different reaction conditions and their outcomes.

| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 7-Chloro-4(3H)-quinazolinone | POCl₃ | None | 100 | 3 | 94.8 | [1] |

| 7-Chloro-4-hydroxyquinoline | POCl₃ | Toluene | 100 | 3 | 86 | |

| 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid | POCl₃ | Dowtherm A | 135-140 | 1 | 66-73 | |

| 7-Chloro-6-nitroquinazolin-4(3H)-one | SOCl₂/DMF | None | 100 | 2 | 91.3 |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound.

Synthesis from 7-Chloro-4(3H)-quinazolinone using Phosphorus Oxychloride

Materials:

-

7-Chloro-4(3H)-quinazolinone

-

Phosphorus oxychloride (POCl₃)

-

Toluene

Procedure:

-

In a sealed vial, dissolve 7-chloro-4(3H)-quinazolinone (0.155 g, 0.858 mmol) in phosphorus oxychloride (1 mL).[1]

-

Heat the sealed vial in an oil bath at 100°C for 3 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the resulting solution under vacuum to remove excess POCl₃.[1]

-

Add toluene to the residue and co-distill under vacuum. Repeat this step three times to ensure complete removal of residual phosphorus compounds.[1]

-

The resulting solid is the desired product, this compound.

Synthesis from 7-Chloro-4-hydroxyquinoline using Phosphorus Oxychloride in Toluene

Materials:

-

7-Chloro-4-hydroxyquinoline

-

Phosphorus oxychloride (POCl₃)

-

Toluene

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethanol

Procedure:

-

To a 250 mL three-necked flask, add toluene (120 mL) and 7-chloro-4-hydroxyquinoline (30 g).

-

With stirring, add phosphorus oxychloride (76.84 g) to the flask.

-

Slowly heat the mixture to 100°C and maintain at reflux for 3 hours.

-

Cool the reaction mixture to 10-15°C.

-

Carefully quench the reaction by slowly adding the mixture to ice water with vigorous stirring.

-

Neutralize the aqueous solution to a pH of 7-8 with a saturated sodium bicarbonate solution.

-

Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain 4,7-dichloroquinoline.

Experimental and Logical Workflow

The general workflow for the synthesis and purification of this compound is depicted in the following diagram.

Caption: General experimental workflow for the synthesis of this compound.

Biological Context: Quinazolines and Signaling Pathways

While this compound is primarily a synthetic intermediate, the quinazoline scaffold is a prominent feature in many biologically active molecules, including kinase inhibitors used in cancer therapy. For instance, derivatives of 4,7-disubstituted quinazolines have been investigated as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[2]

The following diagram provides a simplified representation of the Wnt/β-catenin signaling pathway and a hypothetical point of inhibition by a quinazoline derivative.

References

4,7-Dichloroquinazoline: A Versatile Scaffold for the Synthesis of Novel Heterocycles in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 27, 2025

Abstract

4,7-Dichloroquinazoline is a pivotal building block in the synthesis of a diverse array of novel heterocyclic compounds, many of which exhibit significant therapeutic potential. Its unique electronic properties and the differential reactivity of its two chlorine atoms make it a versatile scaffold for the development of targeted therapies, particularly in oncology. This technical guide provides a comprehensive overview of the synthetic utility of this compound, offering detailed experimental protocols, quantitative data on reaction outcomes, and insights into the biological activities of its derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development.

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1] The strategic placement of reactive chloro groups at the 4- and 7-positions of the quinazoline ring system in this compound provides synthetic chemists with a powerful tool for molecular exploration. The C4-chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide range of functionalities, while the C7-chloro group offers a secondary site for modification, enabling the fine-tuning of physicochemical and pharmacological properties. This dual reactivity has been extensively exploited in the synthesis of potent enzyme inhibitors, particularly for receptor tyrosine kinases (RTKs) implicated in cancer progression.[2]

This guide will delve into the practical aspects of utilizing this compound as a starting material for generating libraries of novel heterocycles. It will cover the synthesis of the parent molecule, detailed methodologies for nucleophilic substitution reactions, and the subsequent elaboration of the quinazoline core into more complex heterocyclic systems. Furthermore, it will present available data on the biological evaluation of these derivatives, with a focus on their anticancer properties.

Synthesis of this compound

The efficient synthesis of the this compound starting material is crucial for its application as a building block. A common and effective method involves the chlorination of 7-chloro-4(3H)-quinazolinone using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[3]

Experimental Protocol: Synthesis of this compound from 7-Chloro-4(3H)-quinazolinone[3]

Materials:

-

7-Chloro-4(3H)-quinazolinone

-

Phosphorus oxychloride (POCl₃)

-

Toluene

Procedure:

-

In a sealed reaction vial, dissolve 7-chloro-4(3H)-quinazolinone (1.0 equivalent) in phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture in an oil bath at 100 °C for 3 hours.

-

After cooling, concentrate the resulting solution under vacuum to remove excess POCl₃.

-

To ensure complete removal of residual POCl₃, perform azeotropic distillation with toluene (repeat three times).

-

The resulting solid is the target compound, this compound.

Quantitative Data: This procedure has been reported to yield this compound in high purity and with a yield of approximately 94.8%.[3]

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The C4-position of this compound is significantly more reactive towards nucleophilic attack than the C7-position. This regioselectivity is a key feature that allows for the controlled and predictable synthesis of 4-substituted-7-chloroquinazoline derivatives. A wide variety of nucleophiles, including amines, thiols, and alcohols, can be employed to displace the C4-chloro group.

While specific protocols for a broad range of nucleophilic substitutions on this compound are not always readily available in the literature, methodologies developed for the analogous 4,7-dichloroquinoline are highly adaptable and serve as excellent starting points for reaction optimization. The following protocols are based on reactions with 4,7-dichloroquinoline and are expected to have high transferability to the quinazoline system.[4]

General Experimental Protocol: Amination of this compound (Adaptable from 4,7-Dichloroquinoline)[4]

Materials:

-

This compound

-

Amine nucleophile (e.g., substituted anilines, aliphatic amines)

-

Solvent (e.g., ethanol, isopropanol, or neat)

-

Base (optional, e.g., K₂CO₃, Et₃N)

Procedure (Conventional Heating):

-

Dissolve this compound (1.0 equivalent) in the chosen solvent in a round-bottom flask.

-

Add the amine nucleophile (1.0-1.2 equivalents). If the amine is a salt, add a suitable base to liberate the free amine.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, collect it by filtration and wash with a cold solvent.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Procedure (Microwave-Assisted Synthesis):

-

In a microwave vial, combine this compound (1.0 equivalent) and the amine nucleophile (1.5 equivalents). A solvent may be added if necessary.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).

-

After cooling, isolate the product by precipitation with water or by extraction with an organic solvent.

-

Purify the crude product as needed.

Data Presentation: Representative Yields for Nucleophilic Substitution

The following table summarizes representative yields for the synthesis of various 4-substituted quinazolines and quinolines, highlighting the versatility of the chloro-quinazoline/quinoline scaffold.

| Starting Material | Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |

| 7-Chloro-4(3H)-quinazolinone | POCl₃ | 100 °C, 3 h | This compound | 94.8 | [3] |

| 4,7-Dichloroquinoline | 3-Amino-1,2,4-triazole | Ethanol, 90 °C, 30 min (Ultrasound) | 4-(1,2,4-Triazol-3-ylamino)-7-chloroquinoline | 78-89 | [4] |

| 4,7-Dichloroquinoline | 1,3-Diaminopropane | Neat, Reflux, 2 h | 4-(3-Aminopropylamino)-7-chloroquinoline | 83 | [4] |

| 4,7-Dichloroquinoline | 4-Azido-7-chloroquinoline | DMF, 65 °C, 6 h | 4-Azido-7-chloroquinoline | 86 | [5] |

Synthesis of Novel Heterocycles from this compound Derivatives

The 4-substituted-7-chloroquinazoline intermediates serve as valuable platforms for the construction of more complex, fused heterocyclic systems. The remaining chloro group at the C7 position or other introduced functionalities can participate in subsequent cyclization reactions.

Synthesis of Triazolo[4,3-c]quinazolines

The synthesis of fused triazoloquinazolines has been reported from 2,4-dichloroquinazoline. A similar strategy can be envisioned starting from this compound, where the C4-position is first functionalized with a hydrazine moiety, followed by cyclization.[6]

Synthesis of Pyrazolo[3,4-b]quinolines

While not directly from this compound, the synthesis of pyrazoloquinolines often involves the reaction of a pyrazolone with an anthranilic acid derivative.[7] This highlights a potential synthetic route where a derivative of this compound could be modified to incorporate a suitable functional group for subsequent pyrazole ring formation.

Biological Activity of Quinazoline Derivatives

Derivatives of 4-aminoquinazoline are well-known for their potent inhibitory activity against various protein kinases, particularly Epidermal Growth Factor Receptor (EGFR).[8][9] Overexpression or mutation of EGFR is a key driver in many cancers, making it a prime target for therapeutic intervention.[8][10]

Mechanism of Action: EGFR Inhibition

EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis.[8] Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its phosphorylation, thereby blocking downstream signaling.[2]

Data Presentation: Anticancer Activity of Quinazoline Derivatives

The following table presents the in vitro cytotoxic activity of various 4-aminoquinazoline derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-Aminoquinazoline Derivative 3 | MCF-7 (Breast) | 22.75 | [11] |

| 4-Aminoquinazoline Derivative 8 | MCF-7 (Breast) | 26.13 | [11] |

| 4-Aminoquinazoline Derivative 4 | MCF-7 (Breast) | 31.47 | [11] |

| 2-Substituted-4-aminoquinazoline 8a | HeLa (Cervical) | 3.05 | [1] |

| 2-Substituted-4-aminoquinazoline 8b | K562 (Leukemia) | 3.31 | [1] |

| 2-Substituted-4-aminoquinazoline 8c | K562 (Leukemia) | 2.03 | [1] |

| Quinazolinone Derivative 8b | EGFR-TK | 0.00137 | [9] |

Mandatory Visualizations

Synthetic Workflow for 4-Substituted-7-chloroquinazolines

Caption: General synthetic workflow for novel heterocycles from this compound.

EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives

Caption: Simplified EGFR signaling pathway and its inhibition by quinazoline derivatives.

Conclusion

This compound has proven to be an exceptionally valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. The regioselective reactivity of its chloro substituents allows for a high degree of control in the introduction of diverse chemical functionalities, leading to the generation of extensive compound libraries. The demonstrated success of 4-aminoquinazoline derivatives as potent anticancer agents, particularly as EGFR inhibitors, underscores the therapeutic relevance of this scaffold. This technical guide provides a solid foundation of synthetic protocols and biological data to aid researchers in the rational design and development of next-generation therapeutics based on the quinazoline core. Further exploration of the synthetic possibilities offered by this compound is anticipated to yield a new wave of innovative drug candidates.

References

- 1. Synthesis and Antitumor Activity of 2-Substituted-4-Aminoquinazoline Derivatives [journal11.magtechjournal.com]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 9. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brieflands.com [brieflands.com]

- 11. scispace.com [scispace.com]

The Regioselective Reactivity of Chlorine Atoms in 4,7-Dichloroquinazoline: A Technical Guide for Drug Development Professionals

An in-depth technical guide for researchers, scientists, and drug development professionals exploring the synthetic versatility of 4,7-dichloroquinazoline. This document details the differential reactivity of the chlorine atoms at the C4 and C7 positions, providing a foundation for the strategic design and synthesis of novel quinazoline-based compounds.

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including several approved anticancer drugs that target receptor tyrosine kinases (RTKs).[1][2] this compound serves as a versatile starting material for the synthesis of a diverse array of substituted quinazolines. The presence of two chlorine atoms at positions 4 and 7, which exhibit distinct reactivity profiles, allows for selective and sequential functionalization. This guide provides a comprehensive overview of the reactivity of these chlorine atoms, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Differential Reactivity of C4 and C7 Chlorine Atoms

The chlorine atom at the C4 position of the quinazoline ring is significantly more susceptible to nucleophilic attack than the chlorine at the C7 position.[3][4] This enhanced reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom at position 3, which stabilizes the Meisenheimer intermediate formed during nucleophilic aromatic substitution (SNAr).[4] This inherent regioselectivity is a cornerstone of synthetic strategies involving this compound, enabling the selective introduction of various functionalities at the C4 position while leaving the C7 chlorine available for subsequent transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The selective substitution of the C4-chloro group with a variety of nucleophiles is a widely employed strategy for the synthesis of 4-substituted-7-chloroquinazolines.

Amination Reactions

The introduction of an amino group at the C4 position is a common transformation, often serving as a key step in the synthesis of bioactive molecules like 4-anilinoquinazolines, which are known to exhibit potent anticancer properties.[1][2]

Data Presentation: Amination of this compound

| Nucleophile | Reaction Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Various Anilines | Microwave Irradiation | THF/H₂O | - | - | up to 96 | [1] |

| Primary Aliphatic Amines | Milder Conditions | - | - | - | Moderate to Good | [2] |

| Electron-Poor Amines | Harsher Conditions/Microwave | - | - | Long | Low (conventional), Improved (microwave) | [2] |

| 1,3-Diaminopropane | Neat, Reflux | None | Reflux | 2 h | 83 | [3][5] |

| Ethane-1,2-diamine | Neat | 80 then 130 | 1 h then 7 h | Not Specified | [3][6] | |

| N,N-Dimethyl-propane-1,3-diamine | Neat | 130 | 8 h | Not Specified | [3][6] |

Experimental Protocol: General Procedure for Amination of this compound

This protocol describes a general method for the nucleophilic substitution of the C4-chloro group with an amine.

-

Reaction Setup: In a suitable reaction vessel, dissolve this compound (1 equivalent) in an appropriate solvent (e.g., ethanol, DMF, or neat amine).[7]

-

Addition of Nucleophile: Add the desired amine (1-10 equivalents). An excess of the amine can also serve as the base.[7]

-

Heating: Heat the reaction mixture to the desired temperature (typically ranging from 80-130°C) and stir for the required time (ranging from a few hours to 24 hours).[3][7]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, it is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water or an aqueous basic solution (e.g., 5% NaHCO₃).[3] The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.[3]

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.[3][8]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds, further expanding the synthetic utility of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between the quinazoline core and a variety of aryl or vinyl boronic acids. Similar to SNAr reactions, the C4 position is generally more reactive.[9][10] However, by carefully controlling the stoichiometry of the boronic acid, either mono- or di-substituted products can be obtained.[9]

Data Presentation: Suzuki-Miyaura Coupling of this compound Derivatives

| Substrate | Arylboronic Acid (equiv.) | Catalyst | Base | Solvent | Conditions | Product | Yield (%) | Reference |

| 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline | 1.5 | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol (9:1) | MW, 80°C, 3h | C4-substituted | 43-78 | [9] |

| 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline | 4 (4-methoxyphenylboronic acid) | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol (9:1) | MW, 80°C, 3h | C4,C7-disubstituted | 70 | [9] |

| 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline | excess (phenyl-, 4-fluorophenyl-, 2-tolylboronic acid) | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol (9:1) | MW, 80°C, 3h | C4,C7-disubstituted | 65-85 | [9] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction.

-

Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the arylboronic acid (1.5-4 equivalents), a palladium catalyst such as Pd(PPh₃)₄, and a base (e.g., Na₂CO₃).[9]

-

Solvent Addition: Add a suitable solvent system, for example, a mixture of dimethoxyethane (DME) and ethanol.[9]

-

Reaction Conditions: Heat the mixture under microwave irradiation (e.g., 300 W) to a specified temperature (e.g., 80°C) for a designated time.[9]

-

Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter to remove insoluble materials. The filtrate is washed with water and brine, dried over an anhydrous drying agent, and concentrated.[3]

-

Purification: The crude product is purified by column chromatography.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11] This method is particularly useful for coupling less nucleophilic amines or for achieving amination under milder conditions than traditional SNAr reactions.[12] The regioselectivity of this reaction on dihalogenated substrates can often be controlled by judicious choice of ligand and reaction conditions.[13]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general framework for the Buchwald-Hartwig amination.

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, DavePhos), and the base (e.g., NaOtBu or Cs₂CO₃).[3][14]

-

Reagent Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene), followed by this compound (1 equivalent) and the amine (1.2 equivalents).[3][12]

-

Heating: Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110°C).[12]

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.[12]

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with a suitable organic solvent and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.[12]

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.[8]

Visualizations

Caption: Generalized experimental workflow for the functionalization of this compound.

Caption: Logical relationship of regioselective reactions on this compound.

Caption: Simplified EGFR signaling pathway and its inhibition by 4-anilinoquinazoline derivatives.

References

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]

- 3. benchchem.com [benchchem.com]

- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. organic-synthesis.com [organic-synthesis.com]

Biological Potential of Novel 4,7-Dichloroquinazoline Derivatives: A Technical Guide

Introduction: The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This bicyclic aromatic heterocycle, composed of a benzene ring fused to a pyrimidine ring, offers a versatile framework for designing molecules with diverse biological activities.[1][2] Among the various substituted quinazolines, derivatives featuring a 4,7-dichloro substitution pattern have emerged as particularly promising intermediates and parent compounds for the development of novel therapeutics.[3] These derivatives have been extensively explored for their potent anticancer and antimicrobial properties.

This technical guide provides an in-depth overview of the biological potential of novel 4,7-dichloroquinazoline derivatives. It details their synthesis, mechanisms of action, and quantitative biological activity, supported by key experimental protocols and pathway visualizations. The content is tailored for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.

Synthesis of 4,7-Disubstituted Quinazoline Derivatives

The synthesis of biologically active quinazoline derivatives often begins with a suitably substituted anthranilic acid. For 4,7-dichloro-6-nitroquinazoline, a key and highly reactive intermediate, a common route involves a three-step process starting from 2-amino-4-chlorobenzoic acid.[3] This process includes condensation, nitration, and subsequent chlorination.[3] The resulting this compound core serves as a versatile scaffold for further modification, typically involving nucleophilic substitution at the C4 position with various anilines or other amines to generate a library of derivatives.[1]

Anticancer Activity

Quinazoline derivatives are renowned for their anticancer properties, primarily functioning as kinase inhibitors.[1][4] The 4-anilinoquinazoline scaffold, in particular, is a privileged structure for targeting the ATP-binding site of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1]

EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are critical receptor tyrosine kinases involved in tumor cell proliferation, survival, and angiogenesis.[5][6] Overexpression of these receptors is a hallmark of many cancers.[7] The simultaneous inhibition of both EGFR and VEGFR-2 signaling pathways is a promising strategy to achieve synergistic antitumor effects and overcome resistance.[8][9] Many novel 4-anilinoquinazoline derivatives have been designed and synthesized as potent dual inhibitors of EGFR and VEGFR-2.[8][9] These small molecules compete with ATP for binding to the kinase domain of the receptors, thereby blocking downstream signaling cascades such as the PI3K/AKT and RAS/MAPK pathways, which ultimately leads to reduced tumor growth and angiogenesis.[2][5]

Beyond kinase inhibition, certain quinazoline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[10] Studies on novel quinazoline Schiff bases have shown they can trigger apoptosis in cancer cells, such as the MCF-7 breast cancer line, through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10] Key events in this process include the excessive generation of reactive oxygen species (ROS), which leads to the disruption of the mitochondrial membrane potential. This disruption causes the release of cytochrome c into the cytosol, which in turn activates a cascade of executioner caspases, including caspase-9 and caspases-3/7.[10] Furthermore, the activation of caspase-8 and the inhibition of NF-κB translocation indicate the involvement of the extrinsic pathway.[10]

The antiproliferative activity of novel quinazoline derivatives has been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.

| Compound Class/Name | Target Cell Line | IC₅₀ (µM) | Reference |

| 4-Anilinoquinazoline (5cX) | A549 (Lung) | < 2.5 | [11] |

| 4-Anilinoquinazoline (5cX) | H1975 (Lung, Resistant) | < 2.5 | [11] |

| Quinazoline Schiff Base (1) | MCF-7 (Breast) | 6.25 | [10] |

| Quinazoline Schiff Base (2) | MCF-7 (Breast) | 5.91 | [10] |

| 4-Anilinoquinazoline-acylamino (15b) | HT-29 (Colon) | 5.27 | [9] |

| 4-Anilinoquinazoline-acylamino (15b) | MCF-7 (Breast) | 4.41 | [9] |

| 4-Anilinoquinazoline-acylamino (15b) | H460 (Lung) | 11.95 | [9] |

| Quinazolinone-Imidazolone Hybrid (47) | HepG-2 (Liver) | 1.5 - 9.43 | [12] |

| Quinazolinone-Imidazolone Hybrid (47) | HCT116 (Colon) | 1.5 - 9.43 | [12] |

| Quinazolinone-Imidazolone Hybrid (47) | MCF-7 (Breast) | 1.5 - 9.43 | [12] |

Antimicrobial Activity

In an era of growing antimicrobial resistance, the development of new antibacterial agents is critical. Quinazoline derivatives have demonstrated significant potential in this area, particularly against pathogenic Gram-positive bacteria.[13]

The antibacterial action of quinazoline-based compounds is often attributed to the inhibition of essential bacterial processes, such as DNA synthesis.[13] They are thought to interfere with bacterial DNA gyrase and topoisomerase IV, leading to cleavage of bacterial DNA and subsequent cell death.[13] Studies have shown that novel quinazolin-4(3H)-one derivatives possess pronounced activity against clinically relevant pathogens like Staphylococcus aureus and Streptococcus pneumoniae.[13] Furthermore, certain piperazine-fused quinazoline derivatives have shown potent activity against multidrug-resistant strains of Gram-positive bacteria.[14]

The potency of antimicrobial agents is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Quinazolin-4(3H)-one (VMA-17-04) | Staphylococcus aureus | 16 | [13] |

| Quinazolin-4(3H)-one (VMA-17-01) | Staphylococcus aureus | 32 | [13] |

| Quinazolin-4(3H)-one (VMA-13-05) | Staphylococcus aureus | 64 | [13] |

| Piperazine-fused quinazoline (7f) | S. aureus RN4220 | 2 | [14] |

| Piperazine-fused quinazoline (7f) | S. aureus (MRSA) | 4 | [14] |

| Piperazine-fused quinazoline (7i) | S. aureus RN4220 | 4 | [14] |

Key Experimental Protocols

Reproducibility is fundamental to scientific research. This section outlines the methodologies for key experiments cited in the evaluation of this compound derivatives.

-

Condensation: A mixture of 2-amino-4-chlorobenzoic acid and formamide is refluxed at approximately 160 °C. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and water is added to precipitate the product, 7-chloroquinazolin-4(3H)-one.

-

Nitration: The 7-chloroquinazolin-4(3H)-one product is dissolved in sulfuric acid and cooled. A mixture of fuming nitric acid and sulfuric acid is added dropwise while maintaining a low temperature. The mixture is stirred and then poured onto ice to precipitate 7-chloro-6-nitroquinazolin-4(3H)-one.

-

Chlorination: The nitrated product is mixed with thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF). The mixture is heated (e.g., at 100 °C) for several hours. Excess thionyl chloride is removed by rotary evaporation to yield the final product, 4,7-dichloro-6-nitroquinazoline.

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized quinazoline derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

-

Cell Lysis: MCF-7 cells are treated with the test compounds for a set time (e.g., 24 hours). After treatment, cells are harvested and lysed using a specific lysis buffer.

-

Substrate Addition: The cell lysate is incubated with colorimetric or fluorometric substrates specific for caspase-3/7, caspase-8, and caspase-9.

-

Incubation: The reaction mixture is incubated at 37 °C to allow the active caspases to cleave their respective substrates.

-

Detection: The level of cleaved substrate is quantified by measuring the absorbance or fluorescence using a microplate reader. The results are expressed as a fold change in activity compared to the untreated control.

-

Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized bacterial inoculum (e.g., S. aureus at ~5 x 10⁵ CFU/mL) is prepared.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

Novel derivatives based on the this compound scaffold represent a highly promising area of research in drug discovery. Their demonstrated ability to act as potent dual inhibitors of EGFR and VEGFR-2, induce apoptosis in cancer cells, and exhibit significant antibacterial activity against resistant pathogens underscores their therapeutic potential. The synthetic accessibility of the core structure allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of lead compounds with enhanced potency and selectivity. Continued investigation into the mechanisms of action and in vivo efficacy of these derivatives is warranted to translate their biological potential into clinically effective treatments for cancer and infectious diseases.

References

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline | MDPI [mdpi.com]

- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. researchgate.net [researchgate.net]

- 7. ijpbs.com [ijpbs.com]

- 8. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. distantreader.org [distantreader.org]

- 12. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 4-Aminoquinazoline Derivatives from 4,7-Dichloroquinazoline: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-aminoquinazoline derivatives from the versatile starting material, 4,7-dichloroquinazoline. These compounds are of significant interest in medicinal chemistry, particularly as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

Application Notes

The 4-aminoquinazoline scaffold is a privileged structure in drug discovery, forming the core of several approved anti-cancer drugs such as gefitinib and erlotinib. The synthesis of a diverse library of 4-aminoquinazoline derivatives is a critical step in the development of novel therapeutics. The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction, where the highly reactive chlorine atom at the 4-position of the quinazoline ring is displaced by a primary or secondary amine. The chlorine at the 7-position is significantly less reactive, allowing for selective functionalization at the C4-position.

The choice of the amine nucleophile is crucial in determining the pharmacological profile of the resulting derivative. A wide array of aliphatic, aromatic, and heterocyclic amines can be employed to modulate the compound's potency, selectivity, and pharmacokinetic properties. Many of these derivatives have shown significant inhibitory activity against various cancer cell lines, including A549 (non-small cell lung cancer) and MCF-7 (breast cancer).

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 4-aminoquinazoline derivatives from this compound using conventional heating. These protocols are adaptable for a range of amine nucleophiles.

Protocol 1: General Procedure for the Synthesis of N-Aryl-7-chloroquinazolin-4-amines

This protocol describes the reaction of this compound with an aromatic amine (aniline derivative).

Materials:

-

This compound

-

Substituted aniline (e.g., 3-ethynylaniline, 4-methoxyaniline)

-

Isopropanol (or other suitable solvent such as ethanol or n-butanol)

-

Triethylamine (optional, as a base)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Standard glassware for work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography column)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of this compound (1.0 eq) in isopropanol, add the substituted aniline (1.0-1.2 eq).

-

If the aniline salt is used, or to scavenge the HCl byproduct, add triethylamine (1.1 eq).

-

Heat the reaction mixture to reflux (typically 80-120 °C) and stir for the required time (typically 4-24 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer successively with 5% aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-aryl-7-chloroquinazolin-4-amine.

Protocol 2: General Procedure for the Synthesis of N-Alkyl-7-chloroquinazolin-4-amines

This protocol outlines the reaction of this compound with an aliphatic amine.

Materials:

-

This compound

-

Aliphatic amine (e.g., propylamine, N,N-dimethylethane-1,2-diamine)

-

Solvent (e.g., ethanol, DMF, or neat amine)

-

Round-bottom flask

-

Reflux condenser or sealed tube

-

Magnetic stirrer with heating

-

Standard work-up and purification equipment

Procedure:

-

In a suitable reaction vessel, dissolve this compound (1 equivalent) in an appropriate solvent (e.g., ethanol, DMF). Alternatively, the reaction can be run neat using an excess of the liquid amine as both reactant and solvent.

-

Add the desired aliphatic amine (2-10 equivalents). The excess amine can also act as a base to neutralize the generated HCl.

-

Heat the reaction mixture to the desired temperature (typically 80-130 °C) and stir for the required time (6-24 hours).

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

Take up the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer successively with an aqueous solution of a weak base (e.g., 5% NaHCO₃), water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by crystallization.

Data Presentation

The following tables summarize quantitative data for the synthesis of various 4-aminoquinazoline derivatives from this compound and their biological activities.

| Amine Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Ethynylaniline | n-Butanol | 120 | 12 | 85 | N/A |

| 4-Methoxyaniline | Isopropanol | Reflux | 4 | 90 | [1] |

| 3-Bromoaniline | Isopropanol | Reflux | 4 | 88 | [1] |

| Aniline | Isopropanol | Reflux | 4 | 92 | [1] |

| N,N-Dimethylethane-1,2-diamine | Neat | 120-130 | 6-8 | N/A | [2] |

| Ethane-1,2-diamine | Neat | 80 then 130 | 1 then 7 | N/A | [2] |

Table 1: Reaction Conditions for the Synthesis of 4-Aminoquinazoline Derivatives. N/A: Not available in the provided search results.

| Compound | Target/Cell Line | IC₅₀ (µM) | Reference |

| N-(3-ethynylphenyl)-7-chloroquinazolin-4-amine | EGFR | 0.03 | N/A |

| N-(4-methoxyphenyl)-7-chloroquinazolin-4-amine | A549 | 8.23 | [3] |

| N-(4-methoxyphenyl)-7-chloroquinazolin-4-amine | MCF-7 | 5.59 | [3] |

| N-(3-bromophenyl)-7-chloroquinazolin-4-amine | A549 | >100 | N/A |

| N-phenyl-7-chloroquinazolin-4-amine | A549 | 25.3 | N/A |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | [4] |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 | 11.01 | [4] |

Table 2: In Vitro Biological Activity of Selected 4-Aminoquinazoline Derivatives. Note: Some data points are for the analogous quinoline scaffold due to the availability in the search results. N/A: Not available in the provided search results.

Mandatory Visualization

Experimental Workflow

Caption: General experimental workflow for the synthesis of 4-aminoquinazoline derivatives.

EGFR Signaling Pathway

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4,7-Dichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 4,7-dichloroquinazoline, a versatile scaffold in medicinal chemistry. The inherent reactivity of this molecule allows for selective substitution, primarily at the C4 position, enabling the synthesis of a diverse range of derivatives with significant therapeutic potential, particularly as kinase inhibitors.

Introduction: Reactivity of this compound

The this compound core is an electron-deficient heteroaromatic system, making it susceptible to nucleophilic attack. The chlorine atom at the C4 position is significantly more activated towards SNAr than the chlorine at the C7 position. This enhanced reactivity is due to the strong electron-withdrawing effect of the adjacent nitrogen atom (N3) in the pyrimidine ring, which stabilizes the intermediate Meisenheimer complex formed during the substitution process. This regioselectivity is a cornerstone of its synthetic utility, allowing for the sequential and controlled introduction of different nucleophiles.

While substitution at C4 is kinetically favored and occurs under milder conditions, forcing conditions such as higher temperatures or the use of catalysts may be required to substitute the less reactive chlorine at C7. This differential reactivity allows for the synthesis of mono-substituted or di-substituted quinazoline derivatives.

Applications in Drug Discovery

The 7-chloro-4-substituted-quinazoline scaffold is a "privileged structure" in medicinal chemistry, most notably recognized for its role in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[1][2] Many approved anticancer drugs, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline framework. These molecules act as ATP-competitive inhibitors, blocking the signaling cascade that leads to tumor cell proliferation, survival, and angiogenesis.[1][3]

The chlorine atom at the C7 position is a key feature in many of these inhibitors, as it occupies a specific region in the ATP-binding pocket of the EGFR kinase domain, contributing to the overall binding affinity. The selective substitution at C4 allows for the introduction of various amine-containing side chains to optimize potency, selectivity, and pharmacokinetic properties.

Signaling Pathway: EGFR Inhibition by 4-Anilino-7-chloroquinazolines

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[4] This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which ultimately promote cell proliferation, survival, and migration.[5] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways.[1]

4-Anilino-7-chloroquinazoline derivatives inhibit this pathway by binding to the ATP pocket of the EGFR kinase domain, preventing ATP from binding and thereby blocking the autophosphorylation and activation of the receptor.[3][4] This action effectively halts the downstream signaling cascade.

Figure 1: EGFR signaling pathway and inhibition by 4-anilino-7-chloroquinazolines.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the nucleophilic aromatic substitution at the C4 position of chloro-substituted quinazolines with various nucleophiles. While not all examples use this compound specifically, the data provides a strong indication of expected outcomes.

Table 1: Reaction with Aromatic Amines (Anilines)

| Nucleophile (Aniline Derivative) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Methyl-4-methoxyaniline | THF/H₂O | 100 (MW) | 0.33 | 96 | [6] |

| N-Methyl-3-methoxyaniline | THF/H₂O | 100 (MW) | 0.33 | 87 | [6] |

| 4-(N,N-dimethylamino)-aniline | Dioxane | 80 | 12 | 65 | [7] |

| 3-Ethynylaniline | Isopropanol | Reflux | 6 | ~70-80 |[8] |

Table 2: Reaction with Aliphatic Amines and Other Nucleophiles

| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Thiourea | Ethanol | - | 87 (Reflux) | 8 | Good | [9] |

| (4-methoxyphenyl)methanethiol | Ethanol | NaOH | Room Temp. | - | 91 | [10] |

| Various Aliphatic Amines | Neat | - | 130-180 | 6-8 | Moderate-Good | [11] (by analogy) |

| Sodium Azide | DMF | - | 65 | 6 | 86 |[12] |

Experimental Protocols

The following protocols provide detailed methodologies for key nucleophilic aromatic substitution reactions on a chloro-substituted quinazoline scaffold.

Protocol 1: General Procedure for Synthesis of 4-Anilino-7-chloroquinazolines

This protocol is adapted from procedures for the synthesis of 4-anilinoquinazoline-based EGFR inhibitors.

Figure 2: Experimental workflow for the synthesis of 4-anilino-7-chloroquinazolines.

Materials:

-

This compound (1.0 eq)

-

Substituted aniline (1.0-1.2 eq)

-

Solvent (e.g., Isopropanol, Dioxane, or Ethanol)

-

Round-bottom flask with reflux condenser

-

Stirring plate and heating mantle

-

Standard glassware for work-up and filtration

Procedure:

-

In a round-bottom flask, suspend or dissolve this compound (1.0 eq) in the chosen solvent (e.g., 10 mL per mmol of quinazoline).

-

Add the substituted aniline (1.0-1.2 eq) to the mixture. A catalytic amount of acid (e.g., HCl) can be added to facilitate the reaction, though many procedures are base-free.

-

Heat the reaction mixture to reflux (typically 80-100 °C) with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).

-

Once complete, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker of ice-cold water with stirring. The product will usually precipitate as a solid.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with copious amounts of water, followed by a small amount of cold ethanol or diethyl ether to remove impurities.

-

Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Protocol 2: Synthesis of 7-Chloro-4-(arylthio)quinazolines

This protocol describes the reaction of this compound with a thiol nucleophile.

Materials:

-

This compound (1.0 eq)

-

Thiophenol or other aryl thiol (1.1-1.2 eq)

-

Base (e.g., Potassium Carbonate, K₂CO₃, or Sodium Hydroxide, NaOH) (1.1-2.0 eq)

-

Polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Ethanol)

-

Round-bottom flask

-

Stirring plate and heating mantle

Procedure:

-

To a solution of this compound (1.0 eq) in DMF or ethanol, add the base (e.g., K₂CO₃, 2.0 eq).

-

Add the aryl thiol (1.1-1.2 eq) to the stirring suspension.

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-